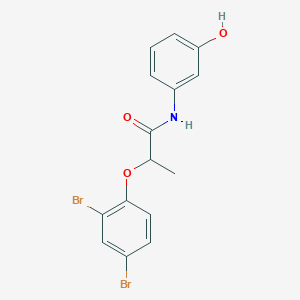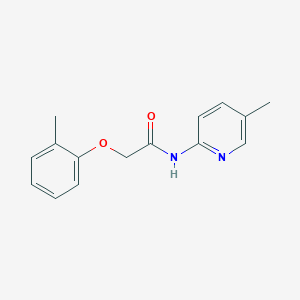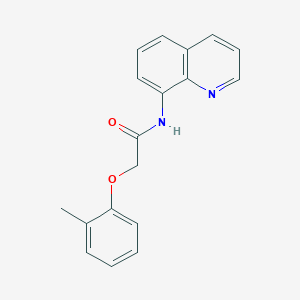
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
作用机制
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which regulates the expression of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the utilization of fat as an energy source, thereby improving endurance and reducing body fat.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity, reduce triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal studies. It has also been found to improve exercise endurance and reduce muscle damage in humans.
实验室实验的优点和局限性
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its use in animal studies has been limited due to concerns over its potential carcinogenicity.
未来方向
Future research on 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies could investigate its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug for athletes.
合成方法
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps of chemical reactions, starting with the reaction of 2,4-dibromophenol with 3-hydroxybenzaldehyde to form 2-(2,4-dibromophenoxy)benzaldehyde. This intermediate is then reacted with 2-(propan-2-ylamino)acetic acid to form this compound.
科学研究应用
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve cardiovascular health by reducing inflammation and oxidative stress.
属性
分子式 |
C15H13Br2NO3 |
|---|---|
分子量 |
415.08 g/mol |
IUPAC 名称 |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,18,20) |
InChI 键 |
RATNQDZZQBKKRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
规范 SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
